molecular formula C3H5N5O2 B1269800 (5-amino-1H-tetrazol-1-yl)acetic acid CAS No. 21743-62-4

(5-amino-1H-tetrazol-1-yl)acetic acid

Cat. No.: B1269800
CAS No.: 21743-62-4
M. Wt: 143.1 g/mol
InChI Key: ZCQDUSMMXXCYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-amino-1H-tetrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C3H5N5O2 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-amino-1H-tetrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-amino-1H-tetrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-3-5-6-7-8(3)1-2(9)10/h1H2,(H,9,10)(H2,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQDUSMMXXCYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340748
Record name (5-amino-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-62-4
Record name (5-amino-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (5-amino-1H-tetrazol-1-yl)acetic acid: Molecular Structure and Conformation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-amino-1H-tetrazol-1-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to the tetrazole moiety's role as a bioisosteric replacement for carboxylic acids. This guide provides a comprehensive technical overview of its molecular structure, conformational analysis, and key chemical properties relevant to researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, explore its structural intricacies through an analysis of closely related crystal structures, and discuss its potential applications in the pharmaceutical landscape, particularly in the synthesis of cephalosporin antibiotics.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. In the realm of drug design and development, 5-substituted 1H-tetrazoles have emerged as crucial pharmacophores. Their utility stems from their ability to act as a bioisosteric replacement for the carboxylic acid functional group. While structurally distinct, tetrazoles exhibit similar pKa values and physicochemical properties to carboxylic acids, allowing them to engage in comparable biological interactions with target receptors. This bioisosterism offers several advantages, including improved metabolic stability and enhanced pharmacokinetic profiles. Numerous FDA-approved drugs, such as the angiotensin II receptor blocker losartan and the antibiotic cefazolin, incorporate a tetrazole ring, underscoring its therapeutic importance. The subject of this guide, (5-amino-1H-tetrazol-1-yl)acetic acid, combines the advantageous properties of the tetrazole ring with a reactive carboxylic acid group, making it a valuable building block in the synthesis of more complex pharmaceutical agents.

Molecular Structure and Conformation

The molecular structure of (5-amino-1H-tetrazol-1-yl)acetic acid is characterized by a planar tetrazole ring substituted with an amino group at the 5-position and an acetic acid group at the 1-position of the nitrogen heterocycle.

Key Structural Parameters (Inferred from Isomeric Crystal Structures)
ParameterInferred Value/CharacteristicSource
Tetrazole RingEssentially planar[1]
Dihedral Angle (Tetrazole Ring vs. Carboxyl Group)Approximately 82.25 (14)°[1]
Bond Lengths and AnglesWithin normal ranges for similar structures[1]

The planarity of the tetrazole ring is a result of the sp² hybridization of its constituent atoms and the delocalization of π-electrons within the aromatic system. The significant dihedral angle between the tetrazole ring and the carboxylic acid group suggests a non-coplanar arrangement in the solid state, which can have implications for its binding to biological targets.

Diagram: Inferred Molecular Structure of (5-amino-1H-tetrazol-1-yl)acetic acid

Caption: 2D representation of the inferred molecular structure.

Conformational Analysis

The conformational flexibility of (5-amino-1H-tetrazol-1-yl)acetic acid primarily arises from the rotation around the single bond connecting the acetic acid group to the tetrazole ring. Computational studies on the related molecule (tetrazol-5-yl)-acetic acid have revealed the existence of multiple stable conformers depending on the orientation of the carboxylic acid group and the position of the annular hydrogen atom (1H and 2H tautomers). For (5-amino-1H-tetrazol-1-yl)acetic acid, similar conformational possibilities are expected.

The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric interactions. The preferred conformation in a biological environment will be dictated by the specific interactions within the receptor binding site.

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy
  • -CH2- (Acetic Acid): A singlet is expected for the methylene protons, likely in the range of 5.0-5.5 ppm, based on data for 2-(1H-tetrazol-1-yl)acetic acid[2].

  • -NH2 (Amino Group): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

  • -COOH (Carboxylic Acid): A broad singlet at a downfield chemical shift (typically >10 ppm) is expected for the acidic proton.

  • Tetrazole Ring Proton (if present): In the unsubstituted 1H-tetrazole-1-acetic acid, the C-H proton of the tetrazole ring appears around 9.4 ppm[2]. For the 5-amino substituted compound, this signal would be absent.

13C NMR Spectroscopy
  • C=O (Carboxylic Acid): A signal in the downfield region, typically around 170 ppm.

  • -CH2- (Acetic Acid): A signal in the aliphatic region, likely around 50-60 ppm.

  • C5 (Tetrazole Ring): The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of 155-160 ppm[3].

FT-IR Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm-1.

  • N-H Stretch (Amino Group): Sharp to medium absorption bands around 3100-3500 cm-1.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm-1.

  • N=N and C=N Stretches (Tetrazole Ring): Characteristic absorptions in the fingerprint region, typically between 1400 and 1600 cm-1.

Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid

A plausible and efficient method for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid involves the alkylation of 5-aminotetrazole with a haloacetic acid, such as chloroacetic acid. This reaction is typically carried out in the presence of a base to deprotonate the 5-aminotetrazole, facilitating the nucleophilic attack on the haloacetic acid.

Diagram: Synthetic Pathway

G Reactant1 5-Aminotetrazole Reagents Base (e.g., NaOH) Solvent (e.g., Water/Ethanol) Heat Reactant1->Reagents Reactant2 Chloroacetic Acid Reactant2->Reagents Product (5-amino-1H-tetrazol-1-yl)acetic acid Reagents->Product

Caption: A plausible synthetic route to the target molecule.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for similar reactions. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Step 1: Dissolution of 5-Aminotetrazole

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminotetrazole in an appropriate solvent mixture, such as water and ethanol.

Step 2: Deprotonation

  • Add a stoichiometric amount of a suitable base, such as sodium hydroxide, to the solution to form the sodium salt of 5-aminotetrazole.

Step 3: Alkylation

  • Slowly add a solution of chloroacetic acid in the same solvent to the reaction mixture.

Step 4: Reaction

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 5: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 6: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The identity and purity of the synthesized (5-amino-1H-tetrazol-1-yl)acetic acid should be confirmed using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point determination.

Applications in Drug Development

The primary application of (5-amino-1H-tetrazol-1-yl)acetic acid in drug development is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid that can be readily converted to other functional groups, makes it a versatile building block.

Role in Cephalosporin Synthesis

One of the notable applications of tetrazole acetic acid derivatives is in the synthesis of cephalosporin antibiotics. For instance, 2-(1H-tetrazol-1-yl)acetic acid is a known side-chain precursor for cefazolin, a first-generation cephalosporin. The tetrazole moiety in these antibiotics is crucial for their antibacterial activity. (5-amino-1H-tetrazol-1-yl)acetic acid can serve as a precursor to introduce a functionalized tetrazole side chain onto the 7-aminocephalosporanic acid (7-ACA) nucleus, potentially leading to the development of novel cephalosporin derivatives with improved efficacy or a broader spectrum of activity.

Conclusion

(5-amino-1H-tetrazol-1-yl)acetic acid is a molecule with significant potential in medicinal chemistry and drug development. Its structural features, particularly the bioisosteric nature of the tetrazole ring, make it an attractive building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, conformational possibilities, and a plausible synthetic route. Further research into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • Zhao, X., et al. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1330. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved January 27, 2026, from [Link]

Sources

Tautomerism in Aminotetrazole Acetic Acid Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pivotal role of tautomerism in the chemistry and biological activity of aminotetrazole acetic acid derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to facilitate the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a unique heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its distinctive electronic and steric properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have led to its incorporation into a wide array of clinically important drugs.[1] The high nitrogen content of the tetrazole ring contributes to its metabolic stability and favorable physicochemical properties, making it an attractive component in drug design.[2] Aminotetrazole derivatives, in particular, offer additional hydrogen bonding capabilities and synthetic handles for further molecular elaboration.[3] The addition of an acetic acid moiety introduces a key pharmacophoric element, further expanding the potential for interaction with biological targets.

However, the inherent ability of the tetrazole ring to exist in different tautomeric forms presents both a challenge and an opportunity in drug design. The position of the proton on the tetrazole ring can significantly influence the molecule's shape, electronic distribution, pKa, lipophilicity, and hydrogen bonding potential, thereby modulating its pharmacological activity.[2][4] A thorough understanding of the tautomeric landscape of aminotetrazole acetic acid derivatives is therefore critical for predictable structure-activity relationship (SAR) studies and the development of effective drug candidates.

The Landscape of Tautomerism in 5-Aminotetrazole Acetic Acid

5-Aminotetrazole acetic acid can exist in several tautomeric forms, primarily the 1H and 2H tautomers, which are in equilibrium. The imino form is generally considered to be of higher energy and less stable.[5] The position of the acetic acid substituent, either on the N1 or N2 position of the tetrazole ring, dictates the specific tautomeric possibilities.

The equilibrium between the 1H and 2H tautomers is a dynamic process influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.[2][6]

Tautomerism cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer Tautomer1 2-(5-amino-1H-tetrazol-1-yl)acetic acid Tautomer2 2-(5-amino-2H-tetrazol-2-yl)acetic acid Tautomer1->Tautomer2 Proton Transfer caption Prototropic tautomerism in 5-aminotetrazole acetic acid.

Caption: Prototropic tautomerism in 5-aminotetrazole acetic acid.

Deciphering Tautomeric Preference: Experimental and Computational Approaches

The characterization and quantification of tautomeric populations are paramount for understanding the behavior of aminotetrazole acetic acid derivatives. A combination of experimental and computational techniques provides a comprehensive picture of the tautomeric landscape.

Experimental Characterization

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. For instance, the crystal structure of 2-(5-amino-2H-tetrazol-2-yl)acetic acid has been resolved, confirming the presence of the 2H tautomer in the crystalline form.[1] The solid-state structure reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can stabilize a particular tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. The chemical shifts of the tetrazole ring carbon and protons are sensitive to the electronic environment, which differs between the 1H and 2H tautomers. For example, the C5 carbon in 2H-tetrazoles is typically found at a lower field (higher ppm) compared to the corresponding 1H-isomer.[4] Variable temperature NMR studies can provide insights into the thermodynamics of the tautomeric equilibrium.

Infrared (IR) Spectroscopy: The vibrational frequencies of the N-H and C=N bonds within the tetrazole ring differ between tautomers. These differences can be observed in the IR spectrum and, when coupled with computational predictions, can aid in the assignment of the predominant tautomer.[7]

Computational and Theoretical Insights

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, researchers can estimate the equilibrium constant and predict the dominant form in the gas phase or in solution (using solvation models).[8] These calculations can also provide insights into the geometric and electronic differences between tautomers.

Computational_Workflow start Define Molecular Structure (1H and 2H tautomers) dft Perform DFT Calculations (e.g., B3LYP/6-311++G(d,p)) start->dft solvation Apply Solvation Model (e.g., PCM) dft->solvation spectroscopy Predict Spectroscopic Properties (NMR, IR) dft->spectroscopy energy Calculate Gibbs Free Energies solvation->energy equilibrium Determine Tautomeric Equilibrium energy->equilibrium comparison Compare with Experimental Data equilibrium->comparison spectroscopy->comparison caption Workflow for computational analysis of tautomerism. Tautomer_Drug_Interaction cluster_tautomers Tautomeric Equilibrium Tautomer1 1H-Tautomer Receptor Biological Target (e.g., Enzyme, Receptor) Tautomer1->Receptor High Affinity Binding (Active) Tautomer2 2H-Tautomer Tautomer2->Receptor Low Affinity Binding (Inactive) caption Differential binding of tautomers to a biological target.

Caption: Differential binding of tautomers to a biological target.

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a chemical entity. A thorough characterization of the tautomeric forms is essential for securing robust intellectual property protection.

Experimental Protocols

Synthesis of 2-(5-amino-1H(2H)-tetrazol-1(2)-yl)acetic acid

This protocol describes a general method for the synthesis of aminotetrazole acetic acid, which can yield a mixture of 1H and 2H isomers. The separation of these isomers often requires chromatographic techniques.

Materials:

  • 5-Aminotetrazole

  • Ethyl chloroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Alkylation:

    • To a stirred suspension of 5-aminotetrazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This will yield a mixture of ethyl 2-(5-amino-1H-tetrazol-1-yl)acetate and ethyl 2-(5-amino-2H-tetrazol-2-yl)acetate.

    • The isomers can be separated by column chromatography on silica gel.

  • Hydrolysis:

    • To a solution of the separated ethyl ester isomer in a mixture of THF and water, add sodium hydroxide (1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1N HCl.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the desired aminotetrazole acetic acid isomer.

Tautomeric Ratio Determination by ¹H NMR Spectroscopy

Procedure:

  • Prepare a solution of the aminotetrazole acetic acid derivative of a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum.

  • Identify the characteristic signals for the protons of the 1H and 2H tautomers. These may include the N-H protons and the methylene protons of the acetic acid moiety, which will have slightly different chemical shifts.

  • Integrate the signals corresponding to each tautomer.

  • The ratio of the integrals will give the relative molar ratio of the two tautomers in solution under the specific experimental conditions.

Conclusion and Future Perspectives

The tautomerism of aminotetrazole acetic acid derivatives is a critical aspect that governs their chemical behavior and biological activity. A comprehensive understanding of the factors that influence the tautomeric equilibrium is essential for the rational design of new drug candidates. The interplay of experimental and computational techniques provides a powerful platform for elucidating the tautomeric landscape of these important molecules.

Future research should focus on the development of synthetic methodologies that allow for the selective synthesis of a single tautomer. Furthermore, detailed biological studies that directly compare the activity of the individual tautomers are needed to fully understand their structure-activity relationships. Such studies will undoubtedly pave the way for the development of more potent and selective drugs based on the aminotetrazole acetic acid scaffold.

References

  • The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals. ([Link])

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. ([Link])

  • 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. ([Link])

  • (a) 5-iminotetrazole, (b) 1H-5-aminotetrazole, and (c) 2H-5-aminotetrazole. ResearchGate. ([Link])

  • Biological activities importance of Tetrazole derivatives. ResearchGate. ([Link])

  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid Derivatives. ResearchGate. ([Link])

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. ([Link])

  • Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of Pharmacal Research. ([Link])

  • Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Chemical Physics. ([Link])

  • Two derivatives of 5-aminotetrazole: 5-amino-1-phenyltetrazole and 5-amino-1-(1-naphthyl)tetrazole. Acta Crystallographica Section C: Crystal Structure Communications. ([Link])

  • Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. Organic & Biomolecular Chemistry. ([Link])

  • Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Procedure. ResearchGate. ([Link])

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences. ([Link])

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC. ([Link])

  • Method for synthesizing 5-aminotetrazole.
  • Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. ([Link])

  • Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. ([Link])

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. ([Link])

  • 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles. RSC Advances. ([Link])

  • A proton magnetic resonance study of the aminotetrazole–iminotetrazoline tautomerism of some substituted methylaminotetrazoles. Journal of the Chemical Society B: Physical Organic. ([Link])

  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). ResearchGate. ([Link])

  • Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. ([Link])

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. ([Link])

  • pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. ResearchGate. ([Link])

  • 5-Aminotetrazole. Wikipedia. ([Link])

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. ([Link])

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules. ([Link])

Sources

An In-depth Technical Guide to the Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid from 5-aminotetrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid, a valuable heterocyclic compound, from its precursor, 5-aminotetrazole. The document is structured to provide researchers, chemists, and drug development professionals with the necessary theoretical grounding and practical, field-proven insights for successful synthesis.

Introduction and Strategic Overview

5-Aminotetrazole (5-AT) is a cornerstone building block in modern organic synthesis, prized for its high nitrogen content (82.3%), planar structure, and versatile reactivity.[1][2] Its applications span from energetic materials to medicinal chemistry, where the tetrazole ring serves as a bioisostere for carboxylic acids and is a key pharmacophore in numerous therapeutic agents.[2][3][4][5]

The target molecule, (5-amino-1H-tetrazol-1-yl)acetic acid, is a functionalized derivative of 5-AT that introduces a carboxylic acid moiety. This acetic acid side chain provides a critical handle for further chemical modifications, such as amide bond formation, making it a key intermediate for constructing more complex molecules in drug discovery programs.

The synthesis hinges on the N-alkylation of the 5-aminotetrazole ring.[6] The primary challenge in this process is controlling the regioselectivity of the alkylation. The 5-aminotetrazole molecule possesses several nucleophilic sites: the exocyclic amino group and the four nitrogen atoms within the tetrazole ring.[7] This guide details a robust methodology to preferentially direct the alkylation to the N-1 position of the tetrazole ring, ensuring a high yield of the desired product.

The Chemistry: Mechanistic Rationale and Control of Regioselectivity

The successful synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid is rooted in understanding the nucleophilic character of 5-aminotetrazole and exploiting reaction conditions to favor a specific pathway.

Deprotonation and Nucleophilic Activation

5-Aminotetrazole is acidic, with a pKa of approximately 5.95, comparable to many carboxylic acids.[1][7] In the presence of a strong base, such as sodium hydroxide (NaOH), the proton on the tetrazole ring is readily abstracted. This deprotonation generates the 5-aminotetrazolate anion.

The Causality: This initial deprotonation step is the cornerstone of the entire synthesis. The resulting anion is a significantly more potent nucleophile than the neutral 5-aminotetrazole molecule. The negative charge is delocalized across the tetrazole ring system, enhancing the electron density and reactivity of the ring nitrogen atoms.

The Challenge of Regioselectivity: N-1 vs. N-2 Alkylation

The 5-aminotetrazolate anion can theoretically be alkylated at either the N-1 or N-2 position, leading to two different isomers. The exocyclic amino group is considerably less nucleophilic than the deprotonated ring and does not typically compete in this reaction.

  • N-1 Isomer: (5-amino-1H-tetrazol-1-yl)acetic acid (the desired product)

  • N-2 Isomer: (5-amino-2H-tetrazol-2-yl)acetic acid (a common side product)

The regiochemical outcome is a delicate balance of electronic and steric factors, influenced by the choice of solvent, base, and alkylating agent.[8] The protocol described herein employs conditions that have been demonstrated to favor the formation of the N-1 isomer. This is often the kinetically preferred product, resulting from the attack of the more accessible N-1 nitrogen on the electrophilic carbon of the alkylating agent.

The Alkylation Reaction: An Sₙ2 Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The activated 5-aminotetrazolate anion acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid (or its corresponding salt/ester). The chloride ion is displaced as the leaving group, forming the new nitrogen-carbon bond.

Workflow of the Synthesis Process

Synthesis_Workflow cluster_prep Phase 1: Reagent Preparation & Activation cluster_reaction Phase 2: Core Reaction cluster_workup Phase 3: Isolation & Purification A Dissolve 5-Aminotetrazole in Aqueous Base C Controlled Addition of Chloroacetate to Tetrazolate A->C B Prepare Chloroacetate Solution B->C D Heat Mixture to Reflux (Promote Sₙ2 Reaction) C->D E Cool and Acidify (Precipitate Product) D->E F Vacuum Filtration E->F G Recrystallization F->G H Final Product: (5-amino-1H-tetrazol-1-yl)acetic acid G->H

Caption: High-level workflow for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. The rationale behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Reagents and Materials
ReagentMolecular Wt. ( g/mol )Molar Eq.Example Mass/Vol. (for 0.1 mol scale)
5-Aminotetrazole (monohydrate)103.081.010.31 g
Sodium Hydroxide (NaOH)40.002.18.40 g
Chloroacetic Acid94.501.059.92 g
Deionized Water18.02-~200 mL
Concentrated HCl (~37%)36.46-As needed for acidification

Safety Precaution: Always handle concentrated acids and bases within a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Preparation of Sodium 5-Aminotetrazolate (Nucleophile Activation):

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminotetrazole monohydrate (10.31 g, 0.1 mol).

    • In a separate beaker, dissolve sodium hydroxide (4.40 g, 0.11 mol) in 100 mL of deionized water. Allow the solution to cool to room temperature.

    • Add the NaOH solution to the flask containing 5-aminotetrazole. Stir the mixture until all solids have dissolved. This step generates the highly reactive sodium 5-aminotetrazolate in situ.

  • Preparation of Sodium Chloroacetate (Electrophile):

    • In a separate 250 mL beaker, carefully add chloroacetic acid (9.92 g, 0.105 mol) to 50 mL of deionized water.

    • Slowly neutralize this acidic solution by adding sodium hydroxide (4.00 g, 0.1 mol) in small portions while stirring. This is an exothermic reaction; ensure the addition is controlled to prevent excessive heat generation. The final solution should be approximately neutral.

  • Alkylation Reaction:

    • Attach a reflux condenser to the round-bottom flask containing the sodium 5-aminotetrazolate solution.

    • Slowly add the sodium chloroacetate solution from Step 2 to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) using a heating mantle. Maintain the reflux for 4-6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Product Isolation (Work-up):

    • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Once cool, place the flask in an ice bath to chill the solution to below 10 °C.

    • Crucial Step (Protonation & Precipitation): While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise to the cold solution. The target pH is 1-2. This step protonates the carboxylate group of the product, drastically reducing its solubility in water and causing it to precipitate as a white solid. Check the pH frequently using pH paper or a calibrated pH meter.

    • Continue stirring the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Purification:

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove sodium chloride and any other water-soluble impurities.

    • For final purification, transfer the crude solid to a beaker and perform recrystallization from a minimum amount of hot deionized water. Dissolve the solid in boiling water, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

    • Collect the purified, crystalline product by vacuum filtration. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Chemical Formula C₃H₅N₅O₂
Molecular Weight 143.10 g/mol [9]
Appearance White crystalline solid
Melting Point ~200-205 °C (decomposes)
¹H NMR (DMSO-d₆) δ ~7.3 (s, 2H, -NH₂), δ ~5.0 (s, 2H, -CH₂-), δ ~13.5 (br s, 1H, -COOH)
IR (KBr, cm⁻¹) ~3400-3200 (N-H), ~3000 (O-H), ~1730 (C=O), ~1650 (N-H bend)

Chemical Reaction Mechanism

Caption: N-alkylation mechanism via Sₙ2 attack of the tetrazolate anion.

Conclusion and Field Insights

The N-alkylation of 5-aminotetrazole with chloroacetic acid is a reliable and scalable method for producing (5-amino-1H-tetrazol-1-yl)acetic acid. The key to a successful and high-yield synthesis lies in the initial activation of the tetrazole ring through deprotonation with a strong base. Careful control of pH during the work-up is paramount for efficient precipitation and isolation of the final product. While the formation of the N-2 isomer is a potential side reaction, purification via recrystallization is highly effective at yielding the desired N-1 isomer with high purity. This guide provides a robust framework for researchers to confidently execute this valuable synthetic transformation.

References

  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1817.
  • Highfill, J. E., et al. (1995). Method for synthesizing 5-aminotetrazole. U.S. Patent No. 5,451,682. Washington, DC: U.S.
  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review).
  • Wang, Y., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
  • Wikipedia contributors. (2023). 5-Aminotetrazole. Wikipedia, The Free Encyclopedia.
  • Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
  • DBX Labs. (2019). Synthesis of 5-Aminotetrazole. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org.
  • CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
  • Tbib, B., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • National Center for Biotechnology Information. (n.d.). (5-amino-1H-tetrazol-1-yl)acetic acid.
  • ResearchGate. (2024).
  • Fischer, N., et al. (2009). New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles. PubMed.
  • ResearchGate. (2017). Alkali Salts of 5‐Aminotetrazole – Structures and Properties.
  • da Silva, J. L., et al. (2017).
  • Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Nasrollahzadeh, M., et al. (2011). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Journal of Chemical Sciences.
  • National Center for Biotechnology Information. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. PubMed Central.
  • International Journal of Advanced Chemistry Research. (n.d.).
  • ChemicalBook. (2022). (5-Amino-1H-tetrazol-1-yl)acetic acid.
  • ResearchGate. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.
  • National Center for Biotechnology Information. (n.d.). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PubMed Central.
  • Sigma-Aldrich. (n.d.). 1H-Tetrazole-5-acetic acid.
  • ResearchGate. (2014).

Sources

The Aminotetrazole Ring: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Aminotetrazole Moiety

The 5-aminotetrazole scaffold, a compact, planar heterocycle with an impressive nitrogen content of 82.3%, stands as a cornerstone in modern medicinal chemistry and energetic materials science.[1] Its remarkable versatility stems from a unique confluence of properties: high thermal stability, a reactive exocyclic amino group, and multiple nucleophilic centers within the tetrazole ring itself.[1][2] This guide provides an in-depth exploration of the chemical stability and reactivity of the aminotetrazole ring, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its behavior, supported by experimental evidence and mechanistic insights, to empower the rational design of novel therapeutics and advanced materials.

Section 1: Intrinsic Stability of the Aminotetrazole Core

The aminotetrazole ring is renowned for its inherent stability, a feature attributable to its aromatic character and the high energy of the N-N and C-N bonds within the heterocyclic system.[3] This stability, however, is not absolute and is influenced by a variety of factors, including temperature, pH, and the nature of substituents.

Thermal Stability and Decomposition Pathways

5-aminotetrazole and its derivatives generally exhibit good thermal stability.[3][4] For instance, a homopolymer based on 5-aminotetrazole shows no thermal decomposition up to 220 °C, with an onset of exothermic decomposition at 243 °C and a peak at 272 °C.[1] The melting point of 5-aminotetrazole itself is in the range of 201–205 °C.[5]

The decomposition of the aminotetrazole ring can proceed through two primary pathways, leading to the formation of either hydrazoic acid (HN3) or the elimination of molecular nitrogen (N2).[6][7] The favored pathway is often dictated by the substitution pattern on the ring and the heating conditions.[6] For instance, asymmetric placement of functional groups tends to favor the production of HN3, while symmetrical substitution can lead to N2 formation.[6]

It is crucial to note that the introduction of certain functional groups, particularly nitro groups, can dramatically decrease the molecular stability of aminotetrazole derivatives.[3] This highlights the delicate balance that must be achieved between enhancing energetic performance and maintaining molecular stability.

Acid-Base Properties and their Influence on Stability

The aminotetrazole ring possesses both acidic and basic properties. The tetrazole ring can be deprotonated, with a reported pKa of 5.95, which enhances the nucleophilicity of the ring nitrogens.[2][8] This deprotonation is a key factor in modulating the reactivity of the ring system, allowing for pH-dependent control over reaction selectivity.[2][8]

The exocyclic amino group and the ring nitrogen atoms can also be protonated in acidic conditions. The formation of salts with strong acids is a common characteristic of aminotetrazoles.[1] For instance, 5-aminotetrazole and its derivatives react with nitric acid to form energetic salts where the aminotetrazole moiety acts as a cation.[1] This protonation can influence the stability and reactivity of the molecule. The process for synthesizing 5-aminotetrazole often involves an acidification step to a pH of less than 3 to ensure full protonation of the final product.[9]

Section 2: Reactivity of the Aminotetrazole Ring

The aminotetrazole ring is a versatile building block in organic synthesis due to the presence of multiple reactive sites: the exocyclic amino group and the nitrogen atoms of the tetrazole ring.[2] This allows for a wide range of chemical transformations, making it a valuable synthon for the construction of complex heterocyclic systems.

Nucleophilic Character and Reactivity

The aminotetrazole ring exhibits significant nucleophilic character. The exocyclic amino group can readily participate in reactions with electrophiles. Furthermore, upon deprotonation, the nitrogen atoms of the tetrazole ring become potent nucleophiles.[2][8]

In multicomponent reactions (MCRs), 5-aminotetrazole often acts as a 1,3-binucleophile, with both the exocyclic amino group and a neighboring endocyclic nitrogen atom participating in the reaction.[2][8] However, in some instances, only the exocyclic amino group is involved.[2] The reactivity of these nucleophilic centers can be modulated by adjusting the reaction conditions, such as pH.[2][8]

N-Functionalization: A Gateway to Diverse Derivatives

The functionalization of the aminotetrazole ring, particularly at the nitrogen atoms, is a widely explored strategy for synthesizing novel compounds with tailored properties.[3] This can involve the introduction of various substituents to either the exocyclic amino group or the ring nitrogens.

The exocyclic amino group offers a handle for chemical modifications, including the introduction of explosophoric groups like nitro (=N-NO2) or nitramino (-NH-NO2) moieties to create high-energy materials.[1] N-bridging functionalization is another strategy employed to enhance the density and performance of energetic materials derived from 5-aminotetrazole.[3]

Role in Multicomponent Reactions (MCRs)

5-aminotetrazole is a valuable building block in various multicomponent reactions, which allow for the efficient construction of complex molecules in a single step.[2] Its ability to act as a 1,3-binucleophile is central to its utility in these reactions.[2] However, the reactivity profile of 5-aminotetrazole in MCRs can be distinct from that of other aminoazoles, and some well-established reactions may fail or follow different pathways when 5-aminotetrazole is used as a substrate.[2]

Section 3: Experimental Protocols and Data

To provide a practical context for the discussed principles, this section outlines a representative experimental protocol for the synthesis of 5-aminotetrazole and presents key stability data in a tabular format.

Synthesis of 5-Aminotetrazole

A common and relatively safe method for the synthesis of 5-aminotetrazole avoids the direct handling of hydrazoic acid.[5]

Protocol: Synthesis of 5-Aminotetrazole Monohydrate

  • Reaction Setup: In a well-ventilated fume hood, a mixture of sodium azide and cyanamide is prepared in an appropriate solvent.

  • Acidification: Hydrochloric acid is slowly added to the mixture. This in situ generation of hydrazoic acid allows for a more controlled reaction.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature for a specified period to ensure complete conversion.

  • Isolation: The resulting 5-aminotetrazole monohydrate precipitates from the solution and is collected by filtration.

  • Purification: The product is washed with cold water to remove any unreacted starting materials and inorganic salts.

  • Drying: The purified 5-aminotetrazole monohydrate is dried under vacuum.

Table 1: Physicochemical and Stability Data for 5-Aminotetrazole and Derivatives

Compound/PolymerPropertyValueReference
5-AminotetrazoleMelting Point201–205 °C[5]
5-AminotetrazolepKa5.95[2][8]
5-Aminotetrazole HomopolymerOnset of Decomposition243 °C[1]
5-Aminotetrazole HomopolymerPeak Decomposition Temp.272 °C[1]
DMPT-1 (a derivative)Decomposition Temperature191 °C[3]
DMPT-2 (a derivative)Decomposition Temperature206 °C[3]
Tetrazene (a derivative)Onset of Decomposition~118.6 °C[10]
MTX-1 (a derivative)Onset of Decomposition167.7 °C[10]

Section 4: Visualizing Reaction Pathways and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction pathways and logical relationships.

G cluster_stability Factors Influencing Aminotetrazole Stability Aminotetrazole Aminotetrazole Ring Thermal_Energy Thermal Energy Aminotetrazole->Thermal_Energy Leads to Decomposition pH pH (Acidity/Basicity) Aminotetrazole->pH Influences Protonation State Substituents Substituents (e.g., -NO2) Aminotetrazole->Substituents Modifies Stability

Caption: Factors influencing the stability of the aminotetrazole ring.

G cluster_reactivity Reactivity Modes of Aminotetrazole Aminotetrazole 5-Aminotetrazole Nucleophile Nucleophile Aminotetrazole->Nucleophile Binucleophile 1,3-Binucleophile Aminotetrazole->Binucleophile In MCRs Exocyclic_Amino Exocyclic Amino Group Nucleophile->Exocyclic_Amino Primary site Ring_Nitrogens Ring Nitrogens (deprotonated) Nucleophile->Ring_Nitrogens Enhanced by deprotonation

Caption: Nucleophilic reactivity modes of the 5-aminotetrazole ring.

Conclusion: A Versatile Scaffold with Tunable Properties

The aminotetrazole ring represents a privileged scaffold in chemical science, offering a unique combination of stability and tunable reactivity. A thorough understanding of the factors governing its stability—thermal, acidic, and substituent effects—is paramount for its successful application. Likewise, harnessing its versatile nucleophilic character, particularly in the context of N-functionalization and multicomponent reactions, opens avenues for the creation of novel molecules with desired functionalities. This guide has provided a comprehensive overview of these core principles, equipping researchers with the foundational knowledge to confidently and creatively utilize the aminotetrazole ring in their scientific endeavors.

References

  • Sukhanov, G. T., Bosov, K. K., Filippova, Y. V., Sukhanova, A. G., Krupnova, I. A., & Pivovarova, E. V. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Materials, 15(19), 6936. [Link]

  • Zhang, J., Wang, R., Li, H., & Pang, S. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 25(17), 3845. [Link]

  • Gao, H., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(1), 235-242. [Link]

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). HETEROCYCLES, 94(10), 1819-1846. [Link]

  • Wikipedia contributors. (2023). 5-Aminotetrazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Hendrickson, L. L., & Moore, D. W. (1995). U.S. Patent No. 5,451,682. Washington, DC: U.S.
  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1819. [Link]

  • Extractions&Ire. (2017, November 6). 5-Aminotetrazole (5-ATZ) Finally - Tetrazoles Part 6 [Video]. YouTube. [Link]

  • Zhang, J., Wang, R., Li, H., & Pang, S. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 25(17), 3845. [Link]

  • Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2010). Salts of Methylated 5-Aminotetrazoles with Energetic Anions. Inorganic Chemistry, 49(18), 8279-8291. [Link]

  • Wang, F., He, P., Zhang, J., & Liu, Y. (2014). Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps. RSC Advances, 4(96), 53731-53739. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). Alkali Salts of 5-Aminotetrazole – Structures and Properties. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 906-914. [Link]

  • Zhang, L., Li, Y., Wang, Y., & Zhang, J. (2023). Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. Scientific Reports, 13(1), 8199. [Link]

  • Lesnikovich, A. I., Ivashkevich, O. A., Levchik, S. V., Balabanovich, A. I., Gaponik, P. N., & Kulak, A. A. (2002). Thermal decomposition of aminotetrazoles. Thermochimica Acta, 388(1-2), 233-251. [Link]

  • NileRed. (2019, December 31). Synthesis of 5-Aminotetrazole [Video]. YouTube. [Link]

Sources

Methodological & Application

(5-amino-1H-tetrazol-1-yl)acetic acid: A Bioisosteric Surrogate for Carboxylic Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Carboxylic Acid Bioisosteres

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design, engaging in pivotal interactions with biological targets. However, its inherent physicochemical properties can present significant hurdles in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2] This has propelled the exploration of carboxylic acid bioisosteres—functional groups that mimic the essential properties of a carboxylic acid while offering an improved pharmacokinetic and metabolic profile.[3] Among the most successful and widely adopted surrogates is the tetrazole ring, particularly when derivatized as (5-amino-1H-tetrazol-1-yl)acetic acid.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of (5-amino-1H-tetrazol-1-yl)acetic acid as a carboxylic acid surrogate. We will delve into the mechanistic rationale for its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and present a comparative analysis of its physicochemical and pharmacokinetic properties versus its carboxylic acid counterparts.

The Rationale for Bioisosteric Replacement: Tetrazole Acetic Acids

The utility of 5-substituted-1H-tetrazoles as carboxylic acid mimics stems from their remarkably similar acidic properties and spatial arrangement.[3][4][5] The tetrazole proton has a pKa value that closely mirrors that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic and hydrogen bond interactions with protein targets.[3] Furthermore, the planar, aromatic nature of the tetrazole ring provides a delocalized charge distribution analogous to the carboxylate anion.[3]

The primary advantages of substituting a carboxylic acid with a (5-amino-1H-tetrazol-1-yl)acetic acid moiety include:

  • Enhanced Metabolic Stability: Carboxylic acids are susceptible to metabolic transformations such as glucuronidation and amino acid conjugation, which can lead to rapid clearance and the formation of reactive metabolites.[3] Tetrazoles are generally resistant to these metabolic pathways, leading to an improved metabolic profile and a longer in vivo half-life.[3]

  • Improved Lipophilicity and Permeability: While the introduction of a tetrazole ring can increase lipophilicity compared to a carboxylic acid, the overall impact on permeability is complex and must be evaluated on a case-by-case basis.[3][6] In many instances, this substitution can lead to enhanced oral bioavailability.[7][8]

  • Broad Biological Activity: Tetrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, antimicrobial, antiviral, and anticancer effects, making them a versatile component in drug design.[9][10][11][12]

Physicochemical Properties: A Comparative Analysis

The decision to employ a carboxylic acid surrogate should be data-driven. Below is a table comparing the key physicochemical properties of a generic carboxylic acid with its (5-amino-1H-tetrazol-1-yl)acetic acid bioisostere.

PropertyGeneric Carboxylic Acid (R-COOH)(5-amino-1H-tetrazol-1-yl)acetic acidRationale for Impact on Drug Development
pKa ~4-5~4-5Similar acidity ensures analogous ionic interactions with biological targets.
Calculated LogP (XLogP3) Variable-1.1The lower LogP suggests increased hydrophilicity, which can impact solubility and permeability.
Hydrogen Bond Donors 12Increased hydrogen bonding potential can influence solubility and target binding.
Hydrogen Bond Acceptors 26Significantly more hydrogen bond acceptors can enhance interactions with biological macromolecules.
Metabolic Stability Susceptible to glucuronidation, β-oxidation, and amino acid conjugation.[3]Generally resistant to these metabolic pathways.[3]Increased metabolic stability often leads to a longer half-life and improved in vivo efficacy.[3]

Data for (5-amino-1H-tetrazol-1-yl)acetic acid sourced from PubChem CID 567014.

Experimental Protocols

Protocol 1: Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid

This protocol outlines the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid via the alkylation of 5-aminotetrazole with chloroacetic acid. This method is based on established procedures for the N-alkylation of tetrazoles.

Materials:

  • 5-Aminotetrazole

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of 5-Aminotetrazole: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-aminotetrazole in deionized water.

  • Formation of the Sodium Salt: To the stirring solution, add 1.0 equivalent of sodium hydroxide and continue stirring until all the solid has dissolved, forming the sodium salt of 5-aminotetrazole.

  • Addition of Chloroacetic Acid: Slowly add a solution of 1.1 equivalents of chloroacetic acid dissolved in a minimal amount of deionized water to the reaction mixture.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water, followed by a cold ethanol wash to remove any unreacted starting materials and inorganic salts. Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized (5-amino-1H-tetrazol-1-yl)acetic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow A 5-Aminotetrazole D Dissolution & Salt Formation A->D B Chloroacetic Acid E Alkylation under Reflux B->E C NaOH C->D D->E F Acidification & Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J (5-amino-1H-tetrazol-1-yl)acetic acid I->J

Caption: Workflow for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid.

Protocol 2: Incorporation of (5-amino-1H-tetrazol-1-yl)acetic acid into a Model Amide

This protocol describes the coupling of (5-amino-1H-tetrazol-1-yl)acetic acid with a model primary amine (e.g., benzylamine) using standard peptide coupling reagents to demonstrate its utility as a building block.

Materials:

  • (5-amino-1H-tetrazol-1-yl)acetic acid (from Protocol 1)

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reactant Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of (5-amino-1H-tetrazol-1-yl)acetic acid and 1.1 equivalents of HOBt in anhydrous DMF.

  • Activation of the Carboxylic Acid: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of EDC (or DCC) to the stirring solution. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add 1.0 equivalent of benzylamine to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Coupling_Workflow A (5-amino-1H-tetrazol-1-yl)acetic acid + HOBt in DMF B Add EDC/DCC at 0 °C (Activation) A->B C Add Benzylamine B->C D Stir at RT for 12-24h C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G Final Amide Product F->G

Caption: General workflow for amide coupling.

Application Case Study: Losartan

A prominent example of the successful application of a tetrazole as a carboxylic acid bioisostere is the angiotensin II receptor antagonist, Losartan. In its development, the carboxylic acid precursor was found to have poor oral bioavailability.[3] Replacement of the carboxylic acid with a 5-substituted tetrazole ring resulted in a metabolically stable drug suitable for oral administration.[10] This strategic modification was crucial for the clinical success of Losartan and paved the way for a new class of antihypertensive agents.

Bioisosteric_Replacement cluster_losartan_precursor Losartan Precursor cluster_losartan Losartan (Marketed Drug) Precursor [Image of Losartan Precursor with COOH] Arrow Bioisosteric Replacement Precursor->Arrow Precursor_Label Carboxylic Acid Moiety (Poor Oral Bioavailability) Precursor_Label->Precursor Losartan [Image of Losartan with Tetrazole] Losartan_Label Tetrazole Moiety (Improved Metabolic Stability and Oral Bioavailability) Losartan_Label->Losartan Arrow->Losartan

Caption: Bioisosteric replacement in the development of Losartan.

Conclusion

(5-amino-1H-tetrazol-1-yl)acetic acid represents a powerful tool in the medicinal chemist's arsenal for overcoming the challenges associated with carboxylic acid-containing drug candidates. Its ability to mimic the essential interactions of a carboxylic acid while offering significant advantages in metabolic stability and pharmacokinetic properties has been repeatedly validated in successful drug discovery programs. The protocols and data presented in this guide are intended to empower researchers to rationally design and synthesize novel therapeutic agents with improved drug-like properties. As the demand for safer and more effective medicines continues to grow, the strategic application of well-designed bioisosteres like (5-amino-1H-tetrazol-1-yl)acetic acid will undoubtedly play an increasingly vital role.

References

  • CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents.
  • Synthesis of 1H-Tetrazole-1-acetic acid - PrepChem.com. Available at: [Link]

  • Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Indian Journal of Chemistry, 2008, 47B, 1434-1438.
  • One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. ACS Comb Sci. 2019 Aug 12; 21(8): 559–564.
  • Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. J. Braz. Chem. Soc. 2018, 29(1), 189-196.
  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Org. Biomol. Chem., 2021,19, 938-965.
  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). Heterocycles, 2017, 94(10), 1819-1854.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank 2021, 2021(1), M1199.
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules 2023, 28(24), 8059.
  • Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Tetrahedron Letters, 2004, 45(12), 2587-2590.
  • Tetrazoles as Carboxylic Acid Surrogates in the Suosan Sweetener Series. J Pharm Sci. 1990 Sep;79(9):826-8.
  • Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. J Med Chem. 2013 Mar 14; 56(5): 1823–1841.
  • Biologically active compounds and drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 2021, 57(3), 224-233.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. J. Chem. 2022, 2022, 2164558.
  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole deriv
  • Tetrazoles via Multicomponent Reactions. Chem. Rev. 2019, 119, 17, 10738–10803.
  • Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative. Bioorg Med Chem Lett. 2013 Jan 1;23(1):210-4.
  • Structure Property Relationships of Carboxylic Acid Isosteres. J. Med. Chem. 2016, 59, 9, 4443–4456.
  • 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. J Med Chem. 2004 Jan 1;47(1):27-38.
  • Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 2024, 269, 116287.
  • Drugs in the Tetrazole Series. Pharm. Chem. J. 52, 615–626 (2018).
  • The same and not the same: Carboxylic acids and tetrazoles - The Curious Wavefunction. Available at: [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. New J. Chem., 2019,43, 11529-11538.
  • 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. J. Med. Chem. 2005, 48, 1, 1-21.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving yield and ensuring the regioselective formation of the desired N-1 isomer. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Understanding the Core Challenge: The N-1 vs. N-2 Isomerization

The primary obstacle in the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid is controlling the regioselectivity of the alkylation of 5-aminotetrazole. The tetrazole ring possesses multiple nucleophilic nitrogen atoms, leading to the formation of two main isomers: the desired N-1 substituted product and the undesired N-2 substituted byproduct.

The ratio of these isomers is highly dependent on a variety of factors including the choice of solvent, base, temperature, and the nature of the alkylating agent.[1][2] Understanding and controlling these variables is paramount to achieving a high yield of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yields a mixture of products that are difficult to separate. How can I confirm the presence of N-1 and N-2 isomers?

A1: The most reliable method for identifying and quantifying the N-1 and N-2 isomers is through ¹H NMR spectroscopy. The chemical shift of the methylene protons (-CH₂-) of the acetic acid group is a key diagnostic marker.

  • N-1 Isomer (Desired Product): The methylene protons are adjacent to a nitrogen atom that is part of the aromatic tetrazole ring and is positioned between two other nitrogen atoms. This electronic environment typically results in a downfield chemical shift for the -CH₂- protons.

  • N-2 Isomer (Byproduct): The methylene protons are attached to a nitrogen atom that is positioned between a carbon and a nitrogen atom in the ring. This generally results in an upfield chemical shift for the -CH₂- protons compared to the N-1 isomer.

While specific values can vary based on the solvent and other factors, a noticeable difference in the chemical shifts of the two singlets for the methylene groups is expected. Integration of these peaks will provide the isomeric ratio.

Q2: My overall yield is low, and I have a significant amount of the N-2 isomer. How can I improve the regioselectivity towards the N-1 position?

A2: Improving N-1 selectivity requires careful optimization of your reaction conditions. Here are several factors to consider, summarized in the table below:

ParameterRecommendation for N-1 SelectivityRationale
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile)These solvents can solvate the cation of the deprotonated 5-aminotetrazole, leaving the N-1 position more accessible for nucleophilic attack.
Base Strong, non-nucleophilic bases (e.g., Sodium Hydride, Potassium Carbonate)A strong base ensures complete deprotonation of the tetrazole ring.[3] A non-nucleophilic base will not compete with the tetrazole anion in attacking the alkylating agent.
Temperature Lower to moderate temperatures (e.g., 0 °C to room temperature)Alkylation is often kinetically controlled. Lower temperatures can favor the formation of the thermodynamically more stable N-1 isomer.[4]
Alkylating Agent Use of an ester of a haloacetic acid (e.g., ethyl bromoacetate) followed by hydrolysis.The bulkier ester group may sterically hinder attack at the N-2 position to some extent.

Q3: I am concerned about the safety of using sodium azide to synthesize the 5-aminotetrazole starting material. Are there safer alternatives?

A3: Yes, the use of hydrazoic acid, often generated in situ from sodium azide and a strong acid, is a significant safety concern due to its high toxicity and explosive nature.[5] Safer methods for synthesizing 5-aminotetrazole have been developed. One such method involves the reaction of cyanamide or dicyandiamide with an azide salt in the presence of an acid reagent with a pKa between 3 and 7, which minimizes the formation of free hydrazoic acid.[6]

Q4: After the reaction, I have a solid precipitate. Is this my desired product?

A4: Not necessarily. The initial precipitate could be a salt of the product, unreacted starting material, or a mixture of isomers. It is crucial to perform a proper work-up and purification. Typically, the reaction mixture is acidified to protonate the tetrazole and the carboxylic acid, followed by extraction or crystallization.[7] Recrystallization from a suitable solvent, such as ethanol, can be an effective method for separating the N-1 and N-2 isomers.[8]

III. Proposed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid. This protocol is a synthesized "best-practice" approach based on established principles for N-alkylation of tetrazoles.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification & Isolation A 5-Aminotetrazole E Reaction at 0°C to RT A->E B Ethyl Bromoacetate B->E C Sodium Hydride (Base) C->E D DMF (Solvent) D->E F Ethyl (5-amino-1H-tetrazol-1-yl)acetate E->F H Stirring at RT F->H G NaOH (aq) G->H I Sodium (5-amino-1H-tetrazol-1-yl)acetate H->I K Precipitation I->K J HCl (aq) to pH 2-3 J->K L (5-amino-1H-tetrazol-1-yl)acetic acid K->L

Caption: Proposed workflow for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid.

Materials:

  • 5-Aminotetrazole

  • Ethyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

Step 1: N-Alkylation of 5-Aminotetrazole

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 5-aminotetrazole (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add ethyl bromoacetate (1.05 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 2: Saponification of the Ester

  • Upon completion of the reaction, cool the mixture to 0 °C and cautiously quench with deionized water.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours, or until the saponification is complete (monitored by TLC or LC-MS).

Step 3: Acidification and Isolation

  • Cool the reaction mixture to 0 °C and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate should form. Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration and wash with cold deionized water, followed by a cold organic solvent like ethyl acetate or acetone to remove any residual organic impurities.

  • Dry the solid under vacuum to yield the crude (5-amino-1H-tetrazol-1-yl)acetic acid.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

IV. Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G start Reaction Complete Analyze Crude Product (¹H NMR, LC-MS) check_isomers Isomeric Ratio (N-1:N-2) Acceptable? start->check_isomers check_yield Overall Yield Acceptable? check_isomers->check_yield Yes low_n1 Low N-1 Selectivity check_isomers->low_n1 No low_conversion Low Conversion/ Incomplete Reaction check_yield->low_conversion No purification_issue Difficulty in Purification check_yield->purification_issue Purification Issues end_ok Proceed to Next Step check_yield->end_ok Yes optimize_n1 Optimize for N-1: - Lower Temperature - Change Base (e.g., K₂CO₃) - Change Solvent (e.g., ACN) low_n1->optimize_n1 end_fail Re-evaluate Synthetic Strategy optimize_n1->end_fail optimize_conversion Optimize for Conversion: - Increase Reaction Time - Increase Temperature Moderately - Check Reagent Purity low_conversion->optimize_conversion optimize_conversion->end_fail optimize_purification Optimize Purification: - Screen Recrystallization Solvents - Consider Column Chromatography purification_issue->optimize_purification optimize_purification->end_fail

Caption: A decision-making workflow for troubleshooting the synthesis.

V. References

  • Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Turkish Journal of Chemistry, 33(2), 267-280.

  • Abreu, A. S., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(3), M1199.

  • Wang, Y., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4376.

  • He, C., et al. (2009). N-(5-Amino-1H-tetrazol-1-yl)formamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2777.

  • Lee, L. F., & Steller, K. E. (1995). U.S. Patent No. 5,451,682. Washington, DC: U.S. Patent and Trademark Office.

  • da Silva, R. S., et al. (2017). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 82(19), 10541-10550.

  • Zhang, C., et al. (2021). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 26(16), 4995.

  • Larraufie, M., et al. (2011). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 9(19), 6776-6784.

  • Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(1), 1.

  • Shai, A. S., et al. (2021). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 13(21), 3781.

  • Coca, G. P., et al. (2017). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 82(19), 10541-10550.

  • Larraufie, M., et al. (2011). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 9(19), 6776-6784.

  • Al-Adhami, K. H., et al. (1988). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 31(1), 227-232.

  • Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Turkish Journal of Chemistry, 33(2), 267-280.

  • Kamal, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(10), 2039-2066.

  • Joo, Y. H., & Shreeve, J. M. (2008). 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. Organic Letters, 10(20), 4665-4667.

  • Journet, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Organic Letters, 26(12), 2566-2571.

  • Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 188-200.

  • Nelson, J. H., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Physical Chemistry A, 116(17), 4389-4401.

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Substituted 1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of 5-Substituted 1H-Tetrazoles. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting solutions to navigate the common challenges encountered in this important synthetic transformation. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize these valuable heterocyclic compounds.

The synthesis of 5-substituted 1H-tetrazoles, most commonly through the [3+2] cycloaddition of nitriles and azides, is a cornerstone reaction in medicinal chemistry and materials science. The tetrazole moiety serves as a bioisosteric replacement for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] However, the path to these molecules is not without its obstacles. This guide will address these challenges in a practical question-and-answer format, providing not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of 5-substituted 1H-tetrazoles.

Q1: My [3+2] cycloaddition reaction between a nitrile and sodium azide is not proceeding or is extremely slow. What are the likely causes?

A1: This is a frequent issue, often stemming from insufficient activation of the nitrile substrate. The nitrile group is relatively unreactive towards the azide anion on its own. To facilitate the reaction, a catalyst is typically required to activate the nitrile.

  • Insufficient Lewis or Brønsted Acid Catalysis: Most successful protocols employ a Lewis acid (e.g., zinc salts, aluminum chloride) or a Brønsted acid (e.g., ammonium chloride, triethylammonium chloride) to activate the nitrile.[2][3] The acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. Ensure your catalyst is active and used in the appropriate stoichiometric or catalytic amount.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they can dissolve both the nitrile and the azide salt, facilitating their interaction.[2][4] Reactions in less polar solvents may be sluggish. Water has also been shown to be an effective solvent, particularly when using zinc salts as catalysts.[3]

  • Low Reaction Temperature: While milder conditions are always desirable, some less reactive nitriles, especially those with electron-donating groups or significant steric hindrance, may require elevated temperatures to proceed at a reasonable rate.[5] If your reaction is slow at room temperature, consider cautiously increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate these reactions.[1]

Q2: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. What are the best practices to mitigate these risks?

A2: Safety is paramount when working with azides. Hydrazoic acid (HN₃) is highly toxic, volatile, and explosive.[1][3][6] It can be formed upon protonation of the azide anion.

  • Work in a Well-Ventilated Fume Hood: Always handle sodium azide and conduct reactions involving it in a certified chemical fume hood with good ventilation to avoid inhalation of any potential HN₃.[2]

  • Avoid Acidic Conditions During Work-up (Initially): When quenching the reaction, avoid adding strong acids directly to the reaction mixture containing excess sodium azide. It is often safer to first filter off any solids and then carefully acidify the filtrate to precipitate the tetrazole product.

  • Proper Waste Disposal: Azide-containing waste should be handled with extreme care. Azides can form explosive salts with heavy metals like lead, copper, and mercury.[2] Therefore, azide waste should be segregated and disposed of according to your institution's specific hazardous waste protocols. Quenching residual azide with a suitable reagent before disposal is often recommended.

  • Consider Safer Alternatives: If possible, explore synthetic routes that avoid the direct use of potentially hazardous azide sources. For instance, some methods utilize diphenyl phosphorazidate (DPPA) as an alternative azide source for the synthesis from aldoximes.[5]

Q3: I am having difficulty purifying my 5-substituted 1H-tetrazole. What are some common purification challenges and how can I overcome them?

A3: Purification can indeed be challenging due to the physical properties of tetrazoles.

  • Removal of Metal Salts: When using metal-based catalysts (e.g., zinc, copper), removal of the metal salts from the final product can be tedious.[7] One common strategy is to precipitate the tetrazole by acidifying the reaction mixture, filter the product, and then wash it thoroughly with dilute acid and water to remove any remaining salts.[3] In some cases, chelation with agents like EDTA can help to sequester metal ions in the aqueous phase during an extraction.

  • Recrystallization vs. Column Chromatography: Many 5-substituted 1H-tetrazoles are crystalline solids and can be effectively purified by recrystallization.[8] However, finding a suitable solvent system can require some experimentation. For less crystalline or more complex mixtures, column chromatography on silica gel is a viable option.[8] A mixture of petroleum ether and ethyl acetate is often a good starting point for the eluent system.[8]

  • Acidic Nature of Tetrazoles: Remember that 5-substituted 1H-tetrazoles are acidic, with pKa values similar to carboxylic acids.[2] This property can be exploited during purification. For example, you can extract the tetrazole into a basic aqueous solution (e.g., dilute NaOH), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified tetrazole.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to troubleshooting common problems encountered during the synthesis of 5-substituted 1H-tetrazoles.

Guide 1: Low or No Product Yield

If you are experiencing low or no yield of your desired tetrazole, a systematic evaluation of your reaction parameters is necessary. The following decision tree can guide your troubleshooting process.

LowYieldTroubleshooting start Low/No Yield check_reagents Verify Reagent Quality - Nitrile purity - Azide source activity - Catalyst integrity start->check_reagents Start Here check_conditions Review Reaction Conditions - Temperature - Reaction time - Solvent start->check_conditions check_workup Analyze Work-up & Purification - Incomplete precipitation - Product loss during extraction - Decomposition start->check_workup sub_reagents Source fresh, high-purity reagents. Consider alternative azide sources or catalysts. check_reagents->sub_reagents sub_conditions Optimize conditions: - Increase temperature incrementally - Extend reaction time - Screen alternative solvents (e.g., DMF, DMSO, water) check_conditions->sub_conditions sub_workup Adjust work-up: - Optimize pH for precipitation - Modify extraction/purification protocol - Check for product stability under work-up conditions check_workup->sub_workup solution Improved Yield sub_reagents->solution sub_conditions->solution sub_workup->solution

Caption: Troubleshooting workflow for low or no product yield.

In-depth Causality Analysis:

  • Reagent Quality: The purity of your starting nitrile is crucial. Impurities can interfere with the catalyst or lead to side reactions. Sodium azide can degrade over time, especially if not stored properly. It is also important to ensure your catalyst has not been deactivated by moisture or other contaminants.

  • Reaction Conditions: The optimal conditions can be highly substrate-dependent. Aromatic nitriles with electron-withdrawing groups tend to react faster than those with electron-donating groups. Aliphatic nitriles can also have varying reactivity.[5][7] A systematic optimization of temperature and reaction time is often necessary for a new substrate.

  • Work-up and Purification: Product loss during work-up is a common issue. Incomplete precipitation upon acidification can occur if the pH is not optimal or if the product has some solubility in the aqueous medium. During extractions, ensure the pH of the aqueous layer is appropriate to either protonate or deprotonate the tetrazole for efficient phase separation.

Guide 2: Formation of Significant Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired 5-substituted 1H-tetrazole.

Common Byproducts and Their Origins:

ByproductPossible CauseRecommended Solution
Unreacted Nitrile Incomplete reaction due to factors mentioned in Guide 1.Re-evaluate catalyst, temperature, and reaction time. Consider using microwave irradiation to drive the reaction to completion.
Amide (from nitrile hydrolysis) Presence of water in the reaction mixture, especially at elevated temperatures and in the presence of acids or bases.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Products from side reactions of functional groups on the nitrile The chosen reaction conditions may not be compatible with other functional groups present in the starting material.Select a milder catalytic system that is tolerant of a wider range of functional groups. For example, some zinc-based systems in water can be quite chemoselective.[3][5]

Experimental Protocol: A General Procedure for the Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles in Water

This protocol is adapted from the work of Demko and Sharpless and offers a safer and more environmentally friendly alternative to traditional methods.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitrile (1.0 eq), sodium azide (1.5 - 2.0 eq), and zinc bromide (or another suitable zinc salt, 0.5 - 1.0 eq).

  • Solvent Addition: Add deionized water to the flask to form a stirrable suspension. The exact volume of water can be optimized, but a concentration of 1-2 M with respect to the nitrile is a good starting point.

  • Reaction: Heat the reaction mixture to reflux (100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully add 3 N hydrochloric acid with vigorous stirring. This will protonate the tetrazole and cause it to precipitate out of solution. The final pH should be around 1-2. c. Isolate the solid product by vacuum filtration. d. Wash the filtered solid with dilute hydrochloric acid and then with cold water to remove any remaining zinc salts and sodium azide.

  • Purification: Dry the isolated solid. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).

Visualizing the Catalytic Cycle:

The following diagram illustrates the proposed mechanism for the zinc-catalyzed [3+2] cycloaddition of a nitrile and an azide.

CatalyticCycle Nitrile R-C≡N Activated_Nitrile [R-C≡N---Zn(II)] Nitrile->Activated_Nitrile Coordination Zn_catalyst Zn(II) Zn_catalyst->Activated_Nitrile Intermediate [R-C(N₃)=N---Zn(II)] Activated_Nitrile->Intermediate Azide N₃⁻ Azide->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Tetrazolyl_Zn [Tetrazolyl]-Zn(II) Cyclization->Tetrazolyl_Zn Product 5-Substituted 1H-Tetrazole Tetrazolyl_Zn->Product Protonation H⁺ Protonation->Product Product->Zn_catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles.

This guide is intended to be a living document. As new methods and insights emerge in the field, we will continue to update and expand this resource. We encourage you to consult the primary literature for the most detailed and up-to-date information.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Jafari, B., & Rezaeifard, A. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 149-155. Retrieved from [Link]

  • Dandia, A., Singh, R., & Sarawgi, P. (2007). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 72(26), 10269–10272. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]

  • Wang, X., Li, J., & Zhang, Y. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(7), 8345–8351. Retrieved from [Link]

  • Sahoo, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(18), 21305–21315. Retrieved from [Link]

  • Sahoo, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 9(18), 21305–21315. Retrieved from [Link]

Sources

Troubleshooting low solubility of aminotetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminotetrazole Derivatives

Welcome to the technical support guide for handling aminotetrazole derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of nitrogen-rich heterocyclic compounds. Aminotetrazoles are prevalent in drug discovery and materials science, but their unique physicochemical properties often present significant hurdles in achieving desired solution concentrations. This guide provides in-depth, experience-driven troubleshooting advice and systematic protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my aminotetrazole derivative so difficult to dissolve?

A: The low solubility of many aminotetrazole derivatives stems from a combination of factors inherent to their molecular structure:

  • High Crystal Lattice Energy: The planar structure of the tetrazole ring, combined with strong intermolecular hydrogen bonding between the ring nitrogens and the amino group, leads to a highly stable and tightly packed crystal lattice.[1] A significant amount of energy is required to overcome these forces and break down the crystal structure during dissolution.

  • Amphoteric Nature: Aminotetrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[2] The tetrazole ring proton (NH) is acidic, while the amino group and other ring nitrogens are basic.[1][2] This dual nature means that at their isoelectric point (the pH at which the molecule has no net charge), their solubility is at a minimum.

  • Polarity Mismatch: While the molecule has polar functional groups, the overall molecule may not be ideally suited for simple aqueous or nonpolar organic solvents, leading to poor solvation.

Q2: I've tried common solvents like water, ethanol, and acetone with no success. What should I try next?

A: When standard solvents fail, a systematic expansion of your solvent screen is necessary. For aminotetrazole derivatives, consider the following, starting with small-scale (1-5 mg) tests:

  • Polar Aprotic Solvents: These are often the most effective. Try Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent hydrogen bond acceptors and can effectively solvate the aminotetrazole structure.

  • Aqueous Buffers (pH Manipulation): Do not just use deionized water. The solubility of aminotetrazoles is highly pH-dependent.[3] Prepare a series of aqueous buffers (e.g., pH 2, pH 7.4, pH 9) to determine if the ionized (cationic or anionic) form of your compound is more soluble.

  • Heating: Gently heating the mixture can often provide the energy needed to overcome the crystal lattice energy.[4] However, be cautious. Aminotetrazoles, being high-nitrogen compounds, can be thermally unstable and may decompose at elevated temperatures.[5] Always start with gentle warming (40-50°C) and monitor for any changes in color or gas evolution.

Q3: My compound dissolves with pH adjustment, but then crashes out of solution. What's happening?

A: This is a classic sign of a compound whose solubility is strongly dependent on pH and has likely exceeded its solubility limit after a change in conditions (e.g., temperature change, CO2 absorption from the air slightly lowering the pH of a basic solution, or slow equilibration). It could also indicate that you are operating in a metastable zone where the compound can temporarily exist in a supersaturated state before precipitating.

Troubleshooting Steps:

  • Verify pH: Re-check the pH of your solution after the precipitation has occurred.

  • Use a Co-solvent: The addition of a water-miscible organic co-solvent (like ethanol, isopropanol, or DMSO) to your aqueous buffer can increase the intrinsic solubility of the neutral form of the drug and help stabilize the ionized form in solution.

  • Buffer Capacity: Ensure your buffer has sufficient capacity to resist pH shifts.

Q4: Can I use sonication to help dissolve my compound?

A: Yes, sonication is a useful physical method to aid dissolution. The high-frequency sound waves create micro-agitation and cavitation, which can help break apart solid aggregates and increase the interaction between the solvent and the compound's surface. It is particularly useful for kinetically slow dissolution processes. Use it in conjunction with other methods like solvent choice and gentle heating.

In-Depth Troubleshooting Guides

When simple fixes are not enough, a more structured approach is required. The following guides provide step-by-step protocols for systematically tackling solubility issues.

Guide 1: The Critical Role of pH Adjustment

The amphoteric nature of aminotetrazoles is the key to manipulating their solubility. The tetrazole ring proton is weakly acidic (pKa ~5-6), while the amino group is weakly basic (pKa ~1-2).[6][7] Therefore, moving the pH away from the isoelectric point will ionize the molecule, disrupting the crystal lattice and dramatically increasing aqueous solubility.

  • Preparation: Prepare a series of 0.05 M buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9-10).

  • Equilibration: Add an excess amount of your solid aminotetrazole derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This profile will reveal the pH ranges where your compound is most soluble.

ph_ionization cluster_low_ph Low pH (e.g., pH < 2) cluster_neutral_ph Isoelectric Point (e.g., pH 3-5) cluster_high_ph High pH (e.g., pH > 6) Cation Cationic Form (Protonated Amino Group) Highly Soluble Neutral Neutral Zwitterion (Internal Salt) Poorly Soluble Cation->Neutral + OH⁻ - H⁺ Neutral->Cation + H⁺ - OH⁻ Anion Anionic Form (Deprotonated Tetrazole) Highly Soluble Neutral->Anion + OH⁻ - H⁺ Anion->Neutral + H⁺ - OH⁻

Caption: pH-dependent ionization states of an aminotetrazole.

Guide 2: Salt Formation for Solubility Enhancement

If the free acid or base form of your compound is not sufficiently soluble even after pH adjustment, forming a stable salt is a powerful and widely used strategy in drug development.[8][9] Salt formation fundamentally changes the crystal structure, often resulting in a solid form with much lower lattice energy and improved dissolution characteristics.[10]

  • Select Counter-ions:

    • For Acidic Tetrazoles (to make a basic salt): Choose strong bases like sodium hydroxide, potassium hydroxide, or organic bases like tromethamine (Tris) or meglumine.

    • For Basic Amino Groups (to make an acidic salt): Choose strong acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), or methanesulfonic acid (mesylate).

  • Stoichiometry: Dissolve your aminotetrazole derivative in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount (1.0 to 1.1 equivalents) of the chosen counter-ion (also dissolved in a suitable solvent).

  • Induce Precipitation: Stir the mixture at room temperature. If no solid forms, try cooling the solution or using an anti-solvent (a solvent in which the salt is insoluble, like heptane or ethyl acetate) to induce precipitation.

  • Isolate and Characterize: Isolate the resulting solid by filtration, wash with the anti-solvent, and dry under vacuum.

  • Test Solubility: Compare the aqueous solubility of the new salt form with the original free form using the protocol from Guide 1.

Salt TypeCommon Counter-ionsTypical Effect on Solubility
Base Addition Salts Sodium (Na+), Potassium (K+), Calcium (Ca2+), Tromethamine, MeglumineSignificantly increases solubility in neutral to acidic pH.
Acid Addition Salts Chloride (Cl-), Sulfate (SO42-), Mesylate, TosylateSignificantly increases solubility in neutral to basic pH.

Advanced Strategies & Workflow

If the above methods are insufficient, more advanced formulation strategies may be necessary. The following workflow provides a logical progression for troubleshooting persistent solubility problems.

troubleshooting_workflow start Start: Low Solubility Observed solvent_screen 1. Systematic Solvent Screen (Water, Alcohols, DMSO, DMF) start->solvent_screen ph_adjust 2. pH Adjustment (Aqueous Buffers pH 2-10) solvent_screen->ph_adjust Insoluble success Success: Soluble solvent_screen->success Soluble salt_form 3. Salt Formation Screening (HCl, NaOH, Mesylate, etc.) ph_adjust->salt_form Insoluble / Precipitates ph_adjust->success Soluble cosolvent 4. Co-Solvent Systems (e.g., 20% DMSO in Buffer) salt_form->cosolvent Insoluble / Poor Stability salt_form->success Soluble advanced 5. Advanced Formulations (Solid Dispersions, Cyclodextrins) cosolvent->advanced Insoluble / Insufficient Conc. cosolvent->success Soluble advanced->success Soluble fail Consult Formulation Specialist advanced->fail Insoluble / Unstable

Caption: Systematic workflow for troubleshooting aminotetrazole solubility.

References

  • Google Patents. (n.d.). Process for producing 5-amino-tetrazole.
  • Wikipedia. (2023). 5-Aminotetrazole. Retrieved January 27, 2026, from [Link]

  • Sciencemadness.org. (n.d.). Tetrazoles. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2017). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Aminotetrazole. Retrieved January 27, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). THE SYNTHESIS OF 5-AMINOTETRAZOLE DERIVATIVES. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2015). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved January 27, 2026, from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 27, 2026, from [Link]

  • MDPI. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved January 27, 2026, from [Link]

  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (2007). Salt formation to improve drug solubility. Retrieved January 27, 2026, from [Link]

  • PubMed. (2008). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. Retrieved January 27, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 27, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 27, 2026, from [Link]

  • Pharmatutor. (n.d.). Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved January 27, 2026, from [Link]

  • ChemBK. (n.d.). 5-Aminotetrazole. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Purification of (5-amino-1H-tetrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-amino-1H-tetrazol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. Due to its zwitterionic nature and high polarity, crude (5-amino-1H-tetrazol-1-yl)acetic acid often presents unique purification hurdles. This document provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of (5-amino-1H-tetrazol-1-yl)acetic acid in a direct question-and-answer format.

Question 1: My recrystallization attempt resulted in very low yield. What went wrong?

Answer: Low recovery is a frequent issue, typically stemming from the high solubility of (5-amino-1H-tetrazol-1-yl)acetic acid in polar solvents. The causality can be traced to a few key factors:

  • Inappropriate Solvent Choice: The compound is likely too soluble in your chosen solvent, even at low temperatures. Its structure contains a carboxylic acid and an amino group, making it highly polar and capable of extensive hydrogen bonding[1]. Solvents like methanol or ethanol, while effective at dissolving the crude material, may not allow for efficient precipitation upon cooling.

  • Excessive Solvent Volume: Using too large a volume of the recrystallization solvent will keep more of your product in solution (the "mother liquor") upon cooling, drastically reducing the isolated yield.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize prematurely on the filter paper.

Troubleshooting Steps:

  • Solvent System Re-evaluation: Consider a mixed-solvent system. A common strategy is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., water or ethanol) in which it is highly soluble, and then add a "poor" or "anti-solvent" (e.g., ethyl acetate, acetonitrile, or isopropanol) dropwise at an elevated temperature until turbidity persists. This brings the solution closer to its saturation point, allowing for better recovery upon cooling.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is supersaturated upon cooling.

  • Optimize Cooling Process: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals.

  • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat your filter funnel and receiving flask with hot solvent vapor before pouring your solution through.

Question 2: After removing the solvent, my product is an oil or a sticky solid, not a crystalline powder. How can I fix this?

Answer: Oiling out is a common sign that the product's melting point is lower than the temperature of the solution or that impurities are present that inhibit the formation of a crystal lattice.

Causality & Mechanism:

  • Residual Solvent: Trapped solvent molecules can act as a plasticizer, preventing the rigid structure of a crystal from forming.

  • Inhibitory Impurities: Unreacted starting materials or side-products can interfere with the ordered packing of molecules required for crystallization. The synthesis of tetrazoles can leave various ionic and organic residues[2][3].

Troubleshooting Steps:

  • Trituration: This is the most effective first step. Add a small amount of a solvent in which your product is insoluble (but the impurities might be soluble), such as cold ethyl acetate or diethyl ether. Stir or sonicate the mixture vigorously. This process can wash away impurities and often induces crystallization by providing mechanical energy for nucleation.

  • Re-dissolve and Re-precipitate: Dissolve the oil in a good solvent and attempt to precipitate it again by adding an anti-solvent, as described in the previous question.

  • pH Adjustment for Precipitation: Since the target molecule is amphoteric, its solubility is highly pH-dependent. Dissolve the oily product in a dilute aqueous base (like 1M NaOH) and then slowly acidify with a dilute acid (like 1M HCl). The product will have its lowest aqueous solubility at its isoelectric point (pI) and should precipitate out. This technique is highly effective for removing non-ionizable impurities. A patent for the synthesis of the related 5-aminotetrazole specifies acidifying to a pH below 3 to induce precipitation[4].

Question 3: My final product is discolored (yellow or brown), but appears pure by NMR. How can I remove the color?

Answer: The color is likely due to trace amounts of highly conjugated impurities or degradation products that are not present in sufficient quantity to be easily detected by NMR.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude, colored product in a suitable solvent for recrystallization. Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Do not add charcoal to a boiling or near-boiling solution, as this can cause violent bumping. Heat the mixture to boiling for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: While the solution is still hot, filter it through a pad of Celite® or filter paper to remove the charcoal. The resulting filtrate should be colorless.

  • Crystallization: Allow the colorless filtrate to cool and crystallize as you normally would. This method is highly effective for removing persistent colored impurities.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for selecting a recrystallization solvent?

A: For a highly polar, zwitterionic molecule like (5-amino-1H-tetrazol-1-yl)acetic acid, the principle of "like dissolves like" is key. Start with polar, protic solvents.

  • Primary Candidates: Water, ethanol, methanol, and acetic acid are excellent starting points due to their ability to form hydrogen bonds with both the amino and carboxylic acid groups. A study on related aryl-substituted aminotetrazoles successfully used ethanol for crystallization to separate tautomers[5].

  • Systematic Screening: A good practice is to test solubility in a range of solvents on a small scale. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile). A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold. Data on the solubility of the related 1H-tetrazole-1-acetic acid shows it is soluble in alcohols and water, with solubility increasing with temperature[6].

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Water 10080.1Excellent for dissolving polar compounds. May require slow cooling or an anti-solvent for good recovery.
Ethanol 7824.5Good general-purpose solvent for moderately polar compounds. Often used in mixed systems with water or hexanes.[5]
Methanol 6532.7Higher polarity than ethanol; may result in lower yields due to high solubility of the product.
Isopropanol 8219.9Less polar than ethanol; can be a good choice if solubility in ethanol is too high.
Ethyl Acetate 776.0Often used as an anti-solvent or for washing to remove less polar impurities.
Acetic Acid 1186.2Can be a good solvent due to its acidic nature, which can protonate the amino group and aid dissolution.[5]

Q: How does pH critically impact the purification workflow?

A: The pH is arguably the most powerful tool for purifying this compound. Because it contains both a basic amino group and an acidic carboxylic acid group, its net charge and therefore its aqueous solubility are highly dependent on the pH of the solution.

  • Low pH (e.g., < 2): The amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and is generally more soluble in water.

  • Neutral pH (pI): The molecule exists as a zwitterion (-NH3+ and -COO-). At the isoelectric point (pI), the net charge is zero, and the molecule typically has its minimum aqueous solubility. This is the ideal pH for precipitation from an aqueous solution.

  • High pH (e.g., > 9): The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge and is again more soluble in water.

This behavior allows for a highly selective purification strategy: you can dissolve the crude material by adjusting the pH away from the pI, filter out any insoluble impurities, and then re-precipitate your purified product by adjusting the pH back to the pI[4][7].

Q: What are the best practices for monitoring purity using Thin Layer Chromatography (TLC)?

A: TLC is essential for assessing the success of each purification step. For this highly polar compound, a standard hexane/ethyl acetate system will likely result in your compound staying at the baseline (Rf = 0).

  • Recommended Mobile Phases: You need a more polar eluent system. Good starting points include:

    • Dichloromethane : Methanol (e.g., 9:1 or 8:2 v/v)[8].

    • Chloroform : Methanol : Acetic Acid (e.g., 40:2:1 v/v). The small amount of acid helps to produce sharper spots by suppressing the ionization of the carboxylic acid group.

  • Visualization: The tetrazole ring is a UV-active chromophore. Your product should be visible under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or ninhydrin (which reacts with the primary amine) if the compound is not sufficiently UV-active.

  • Interpretation: A pure compound should appear as a single, well-defined spot. The presence of multiple spots indicates impurities. Compare the TLC of your crude material, purified product, and mother liquor to track the removal of impurities.

Purification Workflow & Protocols

Below is a logical workflow for the purification of crude (5-amino-1H-tetrazol-1-yl)acetic acid, followed by detailed experimental protocols.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Crude Product TLC_NMR Purity Check (TLC, ¹H NMR) Crude->TLC_NMR AcidBase Acid/Base Wash / Precipitation TLC_NMR->AcidBase Impurities Present Pure_Product Pure Product TLC_NMR->Pure_Product Purity > 98% Recrystal Recrystallization AcidBase->Recrystal Solid Precipitate Triturate Trituration (if oily) AcidBase->Triturate Oily Product Charcoal Charcoal Treatment (if colored) Recrystal->Charcoal Discolored Final_Check Final Purity Check Recrystal->Final_Check Charcoal->Recrystal Triturate->Recrystal Final_Check->Recrystal Impurities Remain Final_Check->Pure_Product Purity OK

Caption: Decision workflow for purifying crude (5-amino-1H-tetrazol-1-yl)acetic acid.

Protocol 1: Purification by pH-Controlled Precipitation

This protocol is highly effective for removing both acidic and basic impurities.

  • Dissolution: Suspend the crude (5-amino-1H-tetrazol-1-yl)acetic acid in deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: While stirring, add 2M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH of the solution is ~10-11. This converts the carboxylic acid to its soluble carboxylate salt.

  • Filtration of Basic Impurities: If any solids remain, they are likely basic or neutral impurities. Filter the solution to remove them.

  • Acidification: Cool the clear filtrate in an ice bath. While stirring vigorously, add 2M hydrochloric acid (HCl) solution dropwise. You will observe the product precipitating as a white solid. Continue adding acid until the pH of the suspension is ~2-3[4]. This ensures the carboxylic acid is fully protonated and the compound is at its minimum solubility.

  • Isolation: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with a non-polar solvent like cold acetone or ethyl acetate to help remove residual water.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Ethyl Acetate)

This protocol is suitable when the crude product is already reasonably pure and just needs a final polishing step.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid. Keep the solution heated and stirring on a hot plate.

  • Anti-Solvent Addition: While the ethanol solution is hot, add ethyl acetate dropwise until you observe a faint, persistent cloudiness (turbidity). Add one or two more drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any soluble impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum.

By applying these principles and protocols, researchers can overcome the common challenges associated with the purification of (5-amino-1H-tetrazol-1-yl)acetic acid and obtain material of high purity suitable for downstream applications.

References

  • Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • High, M. S., & Tappan, D. C. (1995). Method for synthesizing 5-aminotetrazole. U.S. Patent No. 5,451,682. Washington, DC: U.S. Patent and Trademark Office.
  • Bikchurina, L., Burganov, T., Gerasimova, T., Krivolapov, D., Litvinov, I., & Kataeva, O. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1543. Available at: [Link]

  • Zhang, J.-H., & Ye, C.-H. (2010). N-(5-Amino-1H-tetrazol-1-yl)formamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. Available at: [Link]

  • He, K. (2014). 1H-tetrazole-5-acetic acid one-step synthesis production method. Chinese Patent No. CN103508971A.
  • Shawali, A. S., & Abdallah, M. A. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Journal of the Chinese Chemical Society, 56(2), 267-280. Available at: [Link]

  • Li, P., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4363. Available at: [Link]

  • Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5). Cheméo. Available at: [Link]

  • da Silva, A. F. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199. Available at: [Link]

  • (5-amino-1H-tetrazol-1-yl)acetic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 1-Tetrazolylacetic acid. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Umkehrer, M., et al. (2016). α-Amino Acid-Isosteric α-Amino Tetrazoles. Synthesis, 48(13), 2059-2066. Available at: [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. In Amino Acids in Nutrition and Health. IntechOpen. Available at: [Link]

  • Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. ResearchGate. Available at: [Link]

  • Kaur, N., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(13), 2589-2617. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the In-Vitro Antibacterial Efficacy of (5-amino-1H-tetrazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical endeavor in medicinal chemistry. Among these, tetrazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the in-vitro antibacterial testing of (5-amino-1H-tetrazol-1-yl)acetic acid derivatives, offering a comparative analysis of their performance against key bacterial strains. We will delve into the synthetic rationale, detailed experimental protocols, and the underlying mechanism of action, equipping researchers with the knowledge to evaluate and advance these promising antibacterial agents.

Introduction: The Rationale for Investigating (5-amino-1H-tetrazol-1-yl)acetic Acid Derivatives

The tetrazole moiety, a five-membered heterocyclic ring with four nitrogen atoms, is a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2] The incorporation of an acetic acid side chain at the N1 position of the 5-aminotetrazole core introduces a key functional group that can be readily modified to explore structure-activity relationships (SAR). This strategic design allows for the systematic investigation of how different substituents impact antibacterial potency, spectrum of activity, and target engagement.

Synthesis of (5-amino-1H-tetrazol-1-yl)acetic Acid and its Derivatives

The synthesis of the core scaffold, (5-amino-1H-tetrazol-1-yl)acetic acid, can be achieved through a two-step process starting from the commercially available 5-aminotetrazole. The general synthetic route involves the N-alkylation of 5-aminotetrazole with an ethyl chloroacetate followed by hydrolysis of the ester to yield the desired carboxylic acid.

Detailed Synthesis Protocol for (5-amino-1H-tetrazol-1-yl)acetic Acid

Step 1: Synthesis of Ethyl (5-amino-1H-tetrazol-1-yl)acetate

  • To a solution of 5-aminotetrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the tetrazole ring.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain the crude ethyl (5-amino-1H-tetrazol-1-yl)acetate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to (5-amino-1H-tetrazol-1-yl)acetic Acid

  • Dissolve the purified ethyl (5-amino-1H-tetrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1N HCl).

  • The desired (5-amino-1H-tetrazol-1-yl)acetic acid will precipitate.

  • Filter the solid, wash with cold water to remove any inorganic salts, and dry under vacuum.

General Scheme for the Synthesis of Derivatives

Derivatives of (5-amino-1H-tetrazol-1-yl)acetic acid can be synthesized by introducing various substituents at the amino group or by modifying the carboxylic acid moiety. For instance, amide derivatives can be prepared by coupling the carboxylic acid with a range of amines using standard peptide coupling reagents.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Derivatization 5-Aminotetrazole 5-Aminotetrazole Product_1 Ethyl (5-amino-1H-tetrazol-1-yl)acetate 5-Aminotetrazole->Product_1 DMF, 60-70°C Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Product_1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Product_1 Product_2 (5-amino-1H-tetrazol-1-yl)acetic acid Product_1->Product_2 Ethanol/Water, RT Product_3 Amide Derivatives Product_2->Product_3 Base (NaOH) Base (NaOH) Base (NaOH)->Product_2 Acid (HCl) Acid (HCl) Acid (HCl)->Product_2 Workup Amine Amine Amine->Product_3 Coupling Agent Coupling Agent Coupling Agent->Product_3

Caption: General synthetic workflow for (5-amino-1H-tetrazol-1-yl)acetic acid and its derivatives.

In-Vitro Antibacterial Activity Testing

The evaluation of the antibacterial efficacy of the synthesized derivatives is paramount. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains. The methodologies for these assays should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[1][3]

Recommended Bacterial Strains

A standard panel for initial screening should include both Gram-positive and Gram-negative bacteria. Commonly used strains include:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Klebsiella pneumoniae (e.g., ATCC 700603)

Detailed Protocol for Broth Microdilution MIC Assay (CLSI M07)[3]

This method is a widely accepted standard for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Synthesized tetrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each tetrazole derivative.

    • Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve a range of concentrations. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.[4]

MIC_MBC_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Prepare_Dilutions Prepare serial dilutions of test compounds in 96-well plate Prepare_Inoculum Standardize bacterial inoculum to 0.5 McFarland Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate_Plate Read_MIC Determine the lowest concentration with no visible growth Incubate_Plate->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Proceed with wells showing no growth Incubate_Agar Incubate agar plates at 35°C for 18-24h Subculture->Incubate_Agar Read_MBC Determine the lowest concentration with no bacterial growth Incubate_Agar->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

Comparative Performance of (5-amino-1H-tetrazol-1-yl)acetic Acid Derivatives

The antibacterial activity of (5-amino-1H-tetrazol-1-yl)acetic acid derivatives is highly dependent on the nature of the substituents. The following table summarizes representative MIC data compiled from various studies to illustrate the impact of different chemical modifications. It is important to note that direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Compound Derivative Substituent (R) Bacterial Strain MIC (µg/mL) Reference
1 HS. aureus>128[2]
1 HE. coli>128[2]
2 4-ChlorophenylS. aureus16[2]
2 4-ChlorophenylE. coli32[2]
3 2,4-DichlorophenylS. aureus8[2]
3 2,4-DichlorophenylE. coli16[2]
4 4-NitrophenylS. aureus32[2]
4 4-NitrophenylE. coli64[2]
Ciprofloxacin -S. aureus0.5 - 2[2]
Ciprofloxacin -E. coli0.015 - 1[2]

Analysis of Structure-Activity Relationship (SAR):

The compiled data suggests that the unsubstituted parent compound 1 possesses weak to no antibacterial activity. However, the introduction of substituted phenyl rings at the amino group (compounds 2-4 ) significantly enhances the antibacterial potency against both S. aureus and E. coli. Specifically, the presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring appears to be beneficial for activity, with the dichlorophenyl derivative 3 exhibiting the lowest MIC values among the presented examples. This indicates that electronic and steric factors of the substituents play a crucial role in the antibacterial efficacy of this class of compounds. Further systematic modifications are warranted to fully elucidate the SAR and optimize the antibacterial profile.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several studies on antibacterial tetrazole derivatives suggest that their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents.

The Catalytic Cycle and Inhibition:

  • DNA Binding: DNA gyrase and topoisomerase IV bind to a segment of DNA.

  • DNA Cleavage: The enzymes introduce a transient double-strand break in the DNA backbone.

  • Strand Passage: Another segment of the DNA is passed through the break.

  • DNA Religation: The broken DNA strands are resealed.

(5-amino-1H-tetrazol-1-yl)acetic acid derivatives are hypothesized to interfere with this process by stabilizing the enzyme-DNA cleavage complex. This stabilization prevents the religation of the broken DNA strands, leading to an accumulation of double-strand breaks. These breaks are lethal to the bacterial cell as they disrupt DNA replication and trigger the SOS response, ultimately leading to cell death.

MOA_Diagram cluster_enzyme Bacterial Type II Topoisomerase (DNA Gyrase / Topoisomerase IV) cluster_inhibition Inhibition by Tetrazole Derivatives Enzyme DNA Gyrase / Topoisomerase IV Cleavage_Complex Enzyme-DNA Cleavage Complex Enzyme->Cleavage_Complex Binds and cleaves DNA DNA Bacterial DNA Religation DNA Religation & Release Cleavage_Complex->Religation Strand passage Stabilization Stabilization of the Cleavage Complex Cleavage_Complex->Stabilization Inhibition Religation->Enzyme Catalytic cycle continues Tetrazole (5-amino-1H-tetrazol-1-yl)acetic acid derivative Tetrazole->Stabilization DSB Accumulation of Double-Strand Breaks Stabilization->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action of (5-amino-1H-tetrazol-1-yl)acetic acid derivatives.

Conclusion and Future Directions

(5-amino-1H-tetrazol-1-yl)acetic acid derivatives represent a versatile and promising scaffold for the development of novel antibacterial agents. This guide has provided a framework for their synthesis, in-vitro evaluation, and a plausible mechanism of action. The preliminary SAR suggests that strategic modifications can significantly enhance their antibacterial potency.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive library of derivatives with diverse substituents should be synthesized and tested against a broad panel of bacterial pathogens, including multidrug-resistant strains.

  • Mechanism of action studies: Further biochemical and biophysical assays are needed to confirm the inhibition of DNA gyrase and topoisomerase IV and to elucidate the specific binding interactions.

  • In vivo efficacy and toxicity studies: Promising candidates from in-vitro studies should be advanced to animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to explore the potential of (5-amino-1H-tetrazol-1-yl)acetic acid derivatives in the critical fight against antibiotic resistance.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 26(2), 323. [Link]

  • Google Patents. (1995). Method for synthesizing 5-aminotetrazole.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of Pharmacal Research, 34(7), 1085-96. [Link]

  • Bentham Science. (2023). 5-Aminotetrazoles – An Overview of Synthetic Methodologies through the Desulfurization of Thioureas. [Link]

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). HETEROCYCLES, 94(10), 1819. [Link]

  • Pérez-Rodríguez, F., et al. (2014). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 3(1), 46-55. [Link]

  • El-Metwaly, A. M., et al. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1819-1854. [Link]

  • Fischer, N., et al. (2013). Synthesis of 5-aminotetrazole-1N-oxide and its azo derivative: a key step in the development of new energetic materials. Chemistry, 19(14), 4612-22. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • Maxwell, A. (1997). The interaction of drugs with DNA gyrase: a model for the molecular basis of quinolone action. Journal of Antimicrobial Chemotherapy, 39 Suppl A, 1-9. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, antibacterial, and molecular docking of some new tetrazole, oxazepine, and thiazolidine derivatives contacting with a. Chemical Review and Letters, 7(4), 647-654. [Link]

  • Kumar, R., et al. (2019). Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study. International Journal of Research and Analytical Reviews, 6(1), 711-721. [Link]

  • ResearchGate. (n.d.). mechanism of the interaction of dnA gyrase with dnA supercoiling (adapted from[5]). [Link]

  • Willmott, C. J., & Maxwell, A. (1993). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial Agents and Chemotherapy, 37(1), 126-127. [Link]

  • Morrison, A., & Cozzarelli, N. R. (1981). Site-specific interaction of DNA gyrase with DNA. Proceedings of the National Academy of Sciences of the United States of America, 78(3), 1416-20. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Tetrazole-Containing Compounds Versus Carboxylate Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bioisosteres in Drug Design

In medicinal chemistry, the strategic replacement of a functional group with another that retains similar physicochemical properties—a practice known as isosteric replacement—is a cornerstone of drug optimization. The carboxylic acid moiety is a common feature in many pharmacophores, crucial for establishing interactions with biological targets. However, its presence can introduce metabolic liabilities, leading to rapid clearance, formation of reactive metabolites, or poor membrane permeability.[1]

One of the most successful and widely adopted strategies to mitigate these issues is the replacement of a carboxylic acid with a 5-substituted tetrazole.[2][3] Tetrazoles are considered non-classical bioisosteres of carboxylic acids, sharing similar acidity (pKa) and planar geometry, which allows them to mimic the ionic and hydrogen bonding interactions of a carboxylate at a target receptor.[4][5] This guide provides an in-depth technical comparison of the metabolic stability of these two functional groups, supported by established experimental protocols and data interpretation frameworks, to inform rational drug design for researchers in drug development.

Metabolic Fates: A Tale of Two Acidic Moieties

The primary driver for substituting a carboxylic acid with a tetrazole is often to enhance metabolic stability.[5][6] Carboxylic acids are susceptible to several major metabolic pathways that can curtail their systemic exposure and, in some cases, lead to toxicity.

  • Phase II Conjugation (Glucuronidation): Carboxylic acids are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. These metabolites can be chemically reactive, capable of covalently modifying proteins and have been implicated in idiosyncratic drug toxicities.[4]

  • Amino Acid Conjugation: Another common clearance pathway for carboxylic acids is the formation of conjugates with amino acids like glycine or taurine.[5]

  • β-Oxidation: Aliphatic carboxylic acids can be metabolized via β-oxidation, a pathway typically associated with fatty acid catabolism.[5][7]

In stark contrast, the tetrazole ring is remarkably resistant to these common metabolic transformations.[7][8] While tetrazoles can undergo Phase II metabolism via N-glucuronidation, the resulting N-glucuronide adducts are chemically stable and are not associated with the same toxicological concerns as acyl glucuronides.[4][5] This inherent metabolic robustness often translates to a longer in vivo half-life and improved pharmacokinetic profiles.[5]

cluster_0 Metabolic Pathways cluster_1 Carboxylic Acid Analog cluster_2 Tetrazole Analog Parent Parent Compound COOH R-COOH Parent->COOH Isosteric Pair Tet R-CN4H Parent->Tet Isosteric Pair Met_Glu Acyl Glucuronide (Reactive) COOH->Met_Glu UGTs Met_AA Amino Acid Conjugate COOH->Met_AA Acyl-CoA Synthetase Met_Ox β-Oxidation Products COOH->Met_Ox Fatty Acid Pathway Met_NGlu N-Glucuronide (Stable) Tet->Met_NGlu UGTs Resistant Resistant to Amino Acid Conjugation & β-Oxidation

Caption: Comparative metabolic pathways of carboxylic acid vs. tetrazole analogs.

Experimental Assessment of Metabolic Stability

To quantitatively assess and compare the metabolic stability of drug candidates, in vitro assays using liver-derived systems are indispensable. These assays measure the rate of disappearance of a parent compound over time, from which key parameters like intrinsic clearance can be calculated.[9]

Key In Vitro Systems:
  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[10] They are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of approximately 70-80% of all drugs.[10][11] Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism.[9][12]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as necessary cofactors and drug transporters.[13][14] Hepatocyte stability assays provide a more comprehensive picture of overall hepatic metabolism and are considered the "gold standard" for in vitro clearance predictions.[9][13]

cluster_workflow Metabolic Stability Assay Workflow Prep 1. Preparation - Test Compound - Microsomes/Hepatocytes - Buffer & Cofactors (NADPH) Incubate 2. Incubation - Mix reagents at 37°C - Initiate reaction with NADPH Prep->Incubate Sample 3. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 45 min Incubate->Sample Quench 4. Reaction Termination - Add cold acetonitrile to stop enzyme activity Sample->Quench Analyze 5. LC-MS/MS Analysis - Centrifuge to pellet protein - Analyze supernatant for remaining parent compound Quench->Analyze Calculate 6. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint Analyze->Calculate

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (5-amino-1H-tetrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to ensure that innovation in the lab is not overshadowed by preventable accidents. The compound (5-amino-1H-tetrazol-1-yl)acetic acid, like many tetrazole derivatives, is a high-energy molecule that demands our utmost respect and caution. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe handling, grounded in the principles of risk assessment and control. Our goal is to empower you, the researcher, with the knowledge to create a self-validating system of safety for every experiment.

Hazard Assessment: Understanding the Intrinsic Risks

Before selecting any personal protective equipment (PPE), we must first understand the causality behind the required precautions. The hazards of (5-amino-1H-tetrazol-1-yl)acetic acid stem from two primary properties: its potential as an energetic material and its effects on human health.

Explosive and Flammable Hazards

The tetrazole ring is rich in nitrogen, making it an endothermic compound with a significant potential to release energy. Many tetrazole-based compounds are classified as flammable solids and, more critically, as unstable explosives.[1][2] This means that under specific conditions, such as heating or physical shock, the compound can decompose rapidly and explosively.[2][3] Key precautionary statements from safety data sheets (SDS) for analogous compounds include "Heating may cause an explosion" and warnings against grinding, shock, or friction.[1][2][3] Therefore, all handling procedures must be designed to mitigate these risks.

Health Hazards

Beyond its physical risks, (5-amino-1H-tetrazol-1-yl)acetic acid and related compounds pose significant health hazards upon exposure:

  • Skin and Eye Irritation: The compound is classified as a skin irritant and can cause serious eye irritation.[1][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][5]

  • Toxicity: Related compounds are considered harmful if swallowed, inhaled, or if they come into contact with the skin.[6]

These hazards necessitate a multi-layered PPE approach to prevent any direct contact with the substance.

The Hierarchy of Controls: PPE as the Final Safeguard

It is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure long before a substance ever comes near your body.

  • Engineering Controls: The primary method for controlling exposure is to handle (5-amino-1H-tetrazol-1-yl)acetic acid within a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted safely.[1][4][7] Ventilation is paramount.

  • Administrative Controls: This includes establishing standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel only. Minimizing the quantities used and stored is also a critical administrative control.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when all other controls are in place.

Detailed PPE Protocols for (5-amino-1H-tetrazol-1-yl)acetic acid

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the quantities of material being handled.

Mandatory PPE for All Operations

Regardless of the scale, the following PPE is the absolute minimum requirement for any work involving this compound:

  • Eye and Face Protection:

    • Minimum: Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[5][8] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.

    • Recommended: A full-face shield worn over chemical splash goggles, especially when handling powders or quantities greater than a few grams.[5][8] This provides an additional layer of protection against unexpected energetic events.

  • Hand Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and appropriate choice for incidental contact. Always inspect gloves for tears or punctures before use.[3][9]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste immediately after use.[3]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat is strongly recommended over a standard cotton or polyester coat due to the compound's flammability. Ensure the coat is fully buttoned and the sleeves are not rolled up.

    • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes or porous fabric shoes are prohibited in the laboratory.[9]

Task-Specific PPE Requirements

The risk level escalates with the scale and nature of the operation. The following table outlines PPE requirements for different laboratory tasks.

TaskScaleRequired PPERationale
Weighing Solid < 1 gramChemical Fume Hood, Goggles, Flame-Resistant Lab Coat, Nitrile GlovesTo contain fine powders and prevent inhalation or contact.[4][7]
Weighing Solid > 1 gramChemical Fume Hood, Goggles & Face Shield, Flame-Resistant Lab Coat, Nitrile Gloves, Anti-static weigh boatsIncreased risk of dust generation and potential for an energetic event. The face shield protects the entire face.[8]
Preparing Solutions Any ScaleChemical Fume Hood, Goggles & Face Shield, Flame-Resistant Lab Coat, Nitrile GlovesProtects against splashes during dissolution and the potential for exothermic reactions with certain solvents.
Running Reactions Any ScaleChemical Fume Hood with Blast Shield, Goggles & Face Shield, Flame-Resistant Lab Coat, Nitrile GlovesThe blast shield is a critical engineering control for reactions involving energetic materials. The face shield provides personal protection.
Post-Reaction Workup Any ScaleChemical Fume Hood, Goggles, Flame-Resistant Lab Coat, Nitrile GlovesStandard procedure to protect against residual reagent and product exposure.

Procedural Guidance: Donning, Doffing, and Operational Safety

Correctly using PPE is as important as selecting it.

Step-by-Step PPE Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning Sequence cluster_op Operational Phase cluster_doff Doffing & Disposal Sequence prep 1. Assess Task & Scale (Weighing, Reaction, etc.) select_ppe 2. Select PPE Based on Task (Refer to Table) prep->select_ppe don_coat 3. Don Flame-Resistant Lab Coat select_ppe->don_coat don_goggles 5. Don Goggles & Face Shield don_coat->don_goggles don_gloves 4. Don Inner Gloves (Optional, for extensive handling) don_outer_gloves 6. Don Outer Gloves (Ensure cuff over lab coat sleeve) don_goggles->don_outer_gloves handle_chem 7. Perform Work in Fume Hood don_outer_gloves->handle_chem doff_outer_gloves 8. Remove Outer Gloves (Contaminated Waste) handle_chem->doff_outer_gloves doff_coat 9. Remove Lab Coat (Avoid touching outside) doff_outer_gloves->doff_coat doff_goggles 10. Remove Goggles & Face Shield doff_coat->doff_goggles wash 12. Wash Hands Thoroughly doff_goggles->wash doff_inner_gloves 11. Remove Inner Gloves (Contaminated Waste)

Emergency Procedures

Even with the best precautions, you must be prepared for emergencies.

  • Spills:

    • Evacuate the immediate area and alert colleagues.[1]

    • If the spill is significant, contact your institution's emergency response team.

    • For minor spills inside a fume hood, use non-sparking tools and an inert absorbent material (like vermiculite or sand) to contain and collect the spill.[9][10] Do not use combustible materials like paper towels.

    • Place the collected waste into a clearly labeled, sealed container for hazardous waste disposal.[7][9][10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[3][7] Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if it is safe to do so.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[6][7] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11]

Decontamination and Disposal

Proper disposal is a critical final step in the safety lifecycle.

  • PPE Disposal: All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated hazardous waste container.[3] Do not dispose of this material in the regular trash.

  • Chemical Waste: All waste containing (5-amino-1H-tetrazol-1-yl)acetic acid must be disposed of according to institutional, local, and national regulations for hazardous and potentially explosive chemical waste.[3][12]

    • Leave chemicals in their original or appropriately labeled containers.[3]

    • Do not mix with other waste streams unless specified by a validated disposal procedure.[3]

    • Handle uncleaned, empty containers as you would the product itself.[3]

By adhering to these stringent protocols, you can confidently and safely advance your research while giving this energetic compound the respect it requires.

References

  • 1-H-TETRAZOLE - GHS Safety Data Sheet. Bio-Fine. [Link]

  • MSDS of 5-Amino-1H-tetrazole. Capot Chemical Co., Ltd. [Link]

  • MATERIAL SAFETY DATA SHEET for TETRAZOLE. Giant Chem Solutions. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-amino-1H-tetrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-amino-1H-tetrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.